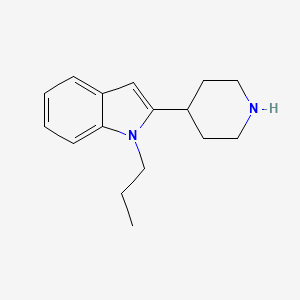
3-Cyano-4-nitrophenyl azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-4-nitrophenyl azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable in various applications, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-nitrophenyl azetidine-1-carboxylate typically involves the reaction of 3-amino-4-nitrobenzonitrile with azetidine-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-4-nitrophenyl azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Cycloaddition: The azetidine ring can participate in [2+2] cycloaddition reactions with alkenes or alkynes under photochemical conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base (e.g., sodium hydroxide).
Cycloaddition: Alkenes, alkynes, UV light.
Major Products Formed
Reduction: 3-Amino-4-nitrophenyl azetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives.
Cycloaddition: Cyclobutane derivatives.
Applications De Recherche Scientifique
3-Cyano-4-nitrophenyl azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of 3-Cyano-4-nitrophenyl azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and nitro groups play a crucial role in its binding affinity and specificity. Additionally, the azetidine ring’s strained structure allows it to participate in various chemical reactions, enhancing its reactivity and potential as a pharmacophore .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-4-nitrophenyl azetidine-1-carboxamide
- 3-Cyano-4-nitrophenyl azetidine-1-sulfonate
- 3-Cyano-4-nitrophenyl azetidine-1-phosphate
Uniqueness
3-Cyano-4-nitrophenyl azetidine-1-carboxylate is unique due to its combination of functional groups (cyano, nitro, and azetidine) that confer distinct reactivity and biological activity. The presence of the azetidine ring makes it a valuable scaffold for designing novel compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H9N3O4 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
(3-cyano-4-nitrophenyl) azetidine-1-carboxylate |
InChI |
InChI=1S/C11H9N3O4/c12-7-8-6-9(2-3-10(8)14(16)17)18-11(15)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Clé InChI |
YEMZNMZKLCDFLE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)


![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)



![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)





